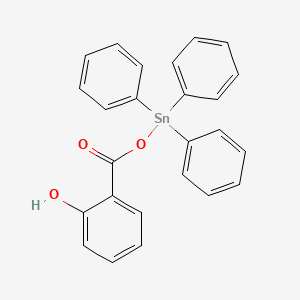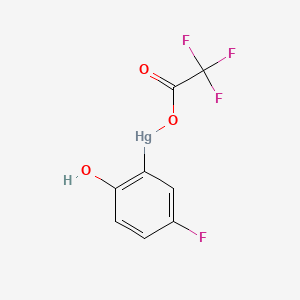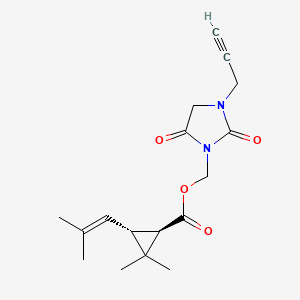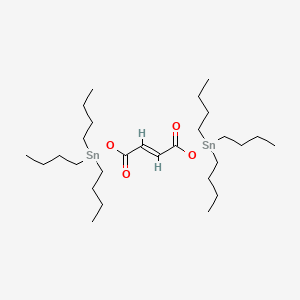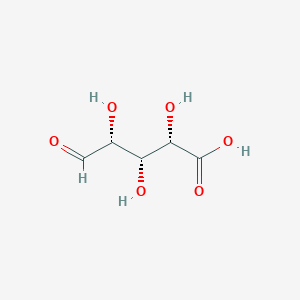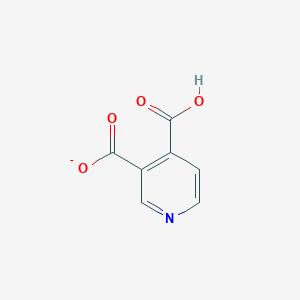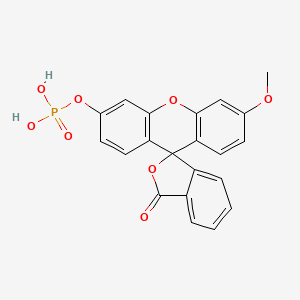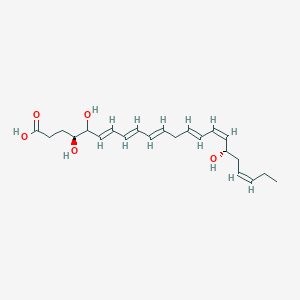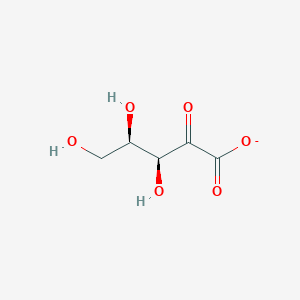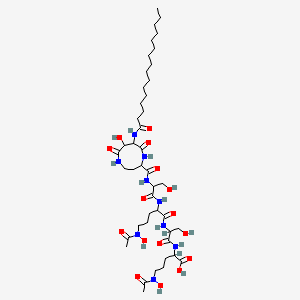
Marinobactin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marinobactin E is a natural product found in Bacteria and Marinobacter with data available.
Wissenschaftliche Forschungsanwendungen
Membrane Affinity
Marinobactin E, a marine bacterial siderophore, has significant interactions with cell membranes. Studies have shown that Marinobactin E has a strong affinity for lipid membranes, which is crucial for the iron(III) binding process. This membrane association can affect the rate of iron(III) binding, indicating its potential biological advantages in iron acquisition processes (Xu et al., 2002).
Uptake and Microbial Partitioning
Research on Marinobactins A-E, including Marinobactin E, has highlighted challenges in studying siderophore-mediated uptake of iron due to their amphiphilic nature. These siderophores, including Marinobactin E, exhibit varying degrees of hydrophobicity, influencing their partitioning in microbial and other membranes (Martinez & Butler, 2007).
Self-Assembly Processes
Marinobactin E's self-assembly processes have been studied using techniques like small-angle neutron scattering (SANS) and dynamic light scattering (DLS). These studies show how Marinobactin E transitions from forming micelles to vesicles upon binding with iron, suggesting a unique mechanism for marine bacteria in sequestering iron required for growth (Owen et al., 2005).
Metal-Dependent Self-Assembly
Research has revealed that the presence of different metals can induce phase changes in Marinobactin E complexes. For instance, coordination with metals like Cd(II) and Zn(II) can lead to the transformation of micelles into vesicles, providing insights into bacterial iron uptake mechanisms (Owen et al., 2007).
Hydrolysis by Marinobacter Acylases
Marinobactin E, along with other marinobactins, undergoes hydrolysis by specific acylases produced by marine bacteria like Marinobacter. This process, crucial in the late-log phase of bacterial growth, results in the formation of the marinobactin headgroup and release of the corresponding fatty acid tail (Kem et al., 2015).
Stability Constants and Iron Coordination
The coordination of iron(III) to marinobactins, including Marinobactin E, has been a subject of study. Determination of stability constants and investigation of the ligand pKa values provide insights into the coordination environment and the chemical nature of these siderophores (Zhang et al., 2009).
Eigenschaften
Produktname |
Marinobactin E |
|---|---|
Molekularformel |
C44H77N9O16 |
Molekulargewicht |
988.1 g/mol |
IUPAC-Name |
5-[acetyl(hydroxy)amino]-2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[2-[[8-(hexadecanoylamino)-7-hydroxy-6,9-dioxo-1,5-diazonane-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C44H77N9O16/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-35(58)51-36-37(59)43(65)45-23-22-31(47-42(36)64)39(61)50-33(26-54)40(62)46-30(19-17-24-52(68)28(2)56)38(60)49-34(27-55)41(63)48-32(44(66)67)20-18-25-53(69)29(3)57/h30-34,36-37,54-55,59,68-69H,4-27H2,1-3H3,(H,45,65)(H,46,62)(H,47,64)(H,48,63)(H,49,60)(H,50,61)(H,51,58)(H,66,67) |
InChI-Schlüssel |
RVSQQANSFOFXSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1C(C(=O)NCCC(NC1=O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)O)O |
Synonyme |
marinobactin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



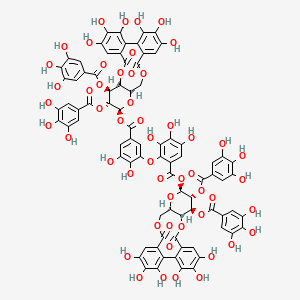
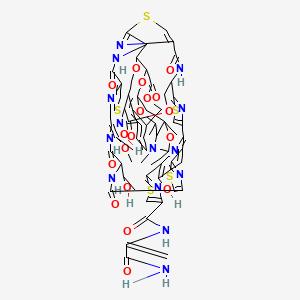
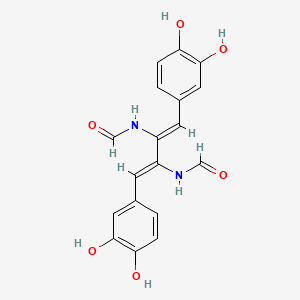
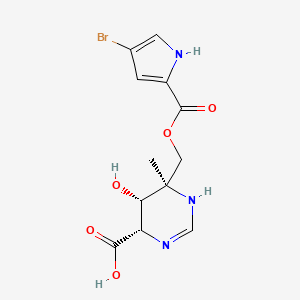
![3-O-[beta-D-xylopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl acacic acid lactone](/img/structure/B1258858.png)
